[3-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-phenylmethanone
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Overview
Description
[3-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-phenylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-phenylmethanone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with piperidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key steps include the purification of intermediates and the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[3-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction can produce methoxyphenylpiperazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as receptors and enzymes. It serves as a model compound for understanding the structure-activity relationships of piperazine and piperidine derivatives .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as a ligand for alpha1-adrenergic receptors, which are involved in various physiological processes .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [3-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
What sets [3-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-phenylmethanone apart from these similar compounds is its specific structural features, such as the combination of piperazine and piperidine rings with a methoxyphenyl group.
Properties
IUPAC Name |
[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-28-22-12-6-5-11-21(22)25-16-14-24(15-17-25)20-10-7-13-26(18-20)23(27)19-8-3-2-4-9-19/h2-6,8-9,11-12,20H,7,10,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTKPSMCTZWVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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